An In-depth Technical Guide to Methyl o-toluate (CAS 89-71-4)
An In-depth Technical Guide to Methyl o-toluate (CAS 89-71-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of Methyl o-toluate (CAS 89-71-4), an important aromatic ester intermediate in various chemical syntheses.
Chemical Identity and Physicochemical Properties
Methyl o-toluate, also known as methyl 2-methylbenzoate, is an aromatic ester with the chemical formula C₉H₁₀O₂.[1] At room temperature, it exists as a clear, colorless to pale yellow liquid with a characteristic mild, floral, or ester-like odor.[1][2] It is primarily produced synthetically through the acid-catalyzed esterification of o-toluic acid with methanol (B129727).[1][2]
Table 1: Physicochemical Properties of Methyl o-toluate
| Property | Value | Source(s) |
| CAS Number | 89-71-4 | [1][3] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1][3] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Melting Point | < -50 °C | [1] |
| Boiling Point | 207-208 °C | [1] |
| Density | 1.073 g/mL at 25 °C | [1] |
| Flash Point | 82 °C | [1] |
| Refractive Index | 1.518 - 1.520 (at 20 °C) | [1] |
| Solubility | Not miscible or difficult to mix in water; miscible with organic solvents like ethanol (B145695) and acetone. | [1][2] |
| Vapor Pressure | 12.9 Pa at 23 °C | [1] |
| LogP | 3.0 at 25 °C | [1] |
Table 2: Chemical Identifiers
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | methyl 2-methylbenzoate | [3] |
| Synonyms | Methyl 2-methylbenzoate, o-Toluic acid methyl ester, Methyl orthotoluate | [3] |
| SMILES | CC1=CC=CC=C1C(=O)OC | [3] |
| InChI | InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 | [3] |
| InChIKey | WVWZECQNFWFVFW-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Methyl o-toluate.
Table 3: Spectroscopic Data for Methyl o-toluate
| Technique | Key Peaks / Shifts | Interpretation |
| ¹H NMR | δ ≈ 7.9 ppm (d, 1H), 7.2-7.4 ppm (m, 3H), 3.9 ppm (s, 3H), 2.6 ppm (s, 3H) | Aromatic protons, Methoxy (B1213986) (-OCH₃) protons, Aryl-methyl (-CH₃) protons |
| ¹³C NMR | δ ≈ 167.5 (C=O), 140.0 (Ar-C), 132.0 (Ar-CH), 131.0 (Ar-CH), 130.0 (Ar-C), 125.5 (Ar-CH), 51.5 (-OCH₃), 21.5 (Ar-CH₃) | Ester carbonyl, Aromatic carbons, Methoxy carbon, Aryl-methyl carbon |
| IR (Infrared) | ~3000-3100 cm⁻¹ (m), ~2850-2960 cm⁻¹ (m), ~1720-1730 cm⁻¹ (s), ~1250-1300 cm⁻¹ (s), ~1100-1130 cm⁻¹ (s) | Aromatic C-H Stretch, Aliphatic C-H Stretch, Ester C=O Stretch, Aryl-O Stretch, O-C Stretch |
| Mass Spec (EI) | m/z 150 (M⁺), 119 ([M-OCH₃]⁺), 91 ([C₇H₇]⁺) | Molecular ion, Loss of methoxy group, Tropylium ion |
Safety and Handling
Methyl o-toluate is classified as a combustible liquid and causes skin and serious eye irritation. Proper safety precautions must be observed during handling.
Table 4: GHS Hazard Information
| Pictogram |
|
| Signal Word | Warning |
| Hazard Statements | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.P403+P235: Store in a well-ventilated place. Keep cool. |
Source: TCI Chemicals Safety Data Sheet
Synthesis and Reactivity
Methyl o-toluate is a versatile intermediate in organic synthesis. Its primary synthesis route and a key application are detailed below.
Synthesis of Methyl o-toluate via Fischer Esterification
The most common laboratory and industrial synthesis of Methyl o-toluate is the Fischer esterification of o-toluic acid with methanol, using a strong acid catalyst such as sulfuric acid.
Caption: Fischer esterification of o-toluic acid.
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Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Charging Reactants: To the flask, add o-toluic acid (13.6 g, 0.1 mol) and methanol (40 mL, approx. 1.0 mol).
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Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the mixture through the condenser.
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Reflux: Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel containing 100 mL of cold water.
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Extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield pure Methyl o-toluate.
Application in Synthesis: Preparation of 2-(azidomethyl)benzoic acid
Methyl o-toluate serves as a key starting material for the synthesis of other valuable compounds. One documented application is its use in the preparation of 2-(azidomethyl)benzoic acid, a useful building block in pharmaceutical synthesis. This transformation typically involves a three-step sequence: radical bromination of the benzylic methyl group, nucleophilic substitution with sodium azide (B81097), and finally, saponification of the ester.
Caption: Synthetic pathway to 2-(azidomethyl)benzoic acid.
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Step 1: Bromination: Methyl o-toluate would be reacted with N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux to form methyl 2-(bromomethyl)benzoate. The reaction requires careful monitoring to prevent di-bromination.
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Step 2: Azidation: The resulting benzylic bromide is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction replaces the bromide with the azide group to yield methyl 2-(azidomethyl)benzoate.
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Step 3: Hydrolysis (Saponification): The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide (B78521) (NaOH), in a mixture of water and methanol. Subsequent acidification with an acid like HCl precipitates the final product, 2-(azidomethyl)benzoic acid.
Applications
Methyl o-toluate is a versatile compound with applications across several industries:
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Organic Synthesis: It is a crucial intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2]
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Fragrance and Flavors: Due to its pleasant floral and fruity aroma, it is used as a fragrance component in perfumes and cosmetics and as a flavoring agent.
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Solvents: It can be employed as a solvent in formulations for paints, coatings, and adhesives.
